molecular formula C12H11NO2 B11902012 5-(1,3-Dioxolan-2-yl)isoquinoline

5-(1,3-Dioxolan-2-yl)isoquinoline

Cat. No.: B11902012
M. Wt: 201.22 g/mol
InChI Key: AALWENMVRLOMMY-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)isoquinoline: is a heterocyclic compound that features an isoquinoline core with a 1,3-dioxolane ring attached at the 5-position. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoquinoline derivatives with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

  • 3-(1,3-Dioxolan-2-yl)quinoline
  • 3-quinolinecarboxaldehyde
  • 2-(phenylethynyl)quinoline-3-carbaldehyde

Comparison: 5-(1,3-Dioxolan-2-yl)isoquinoline is unique due to its specific substitution pattern and the presence of the 1,3-dioxolane ring. This structural feature imparts distinct chemical and biological properties compared to other isoquinoline derivatives. For instance, the dioxolane ring can enhance the compound’s stability and influence its reactivity in various chemical reactions .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)isoquinoline

InChI

InChI=1S/C12H11NO2/c1-2-9-8-13-5-4-10(9)11(3-1)12-14-6-7-15-12/h1-5,8,12H,6-7H2

InChI Key

AALWENMVRLOMMY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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